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Compound of Interest

Compound Name:
Acetylacetonatobis(ethylene)rhodi

um(I)

CAS No.: 12082-47-2

Cat. No.: B076784 Get Quote

An In-Depth Technical Guide to the Physical Properties of

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C2H4)2]

Abstract
Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula Rh(acac)(C₂H₄)₂, is a

significant organometallic complex widely utilized as a catalyst precursor in a multitude of

organic transformations, including hydroformylation, hydrogenation, and polymerization.[1][2]

Its utility stems from the labile nature of the ethylene ligands, which are readily displaced by

other substrates, and the stabilizing effect of the bidentate acetylacetonate (acac) ligand. This

guide provides a comprehensive examination of the core physical properties of Rh(acac)

(C₂H₄)₂, offering insights into its synthesis, handling, molecular structure, spectroscopic

signature, and thermal stability. The content herein is intended for researchers, chemists, and

material scientists who employ this complex in synthetic and catalytic applications, providing

the foundational knowledge necessary for its effective use and characterization.

Introduction and Significance
Rh(acac)(C₂H₄)₂ is a yellow to orange, air-sensitive crystalline solid that serves as a

cornerstone rhodium(I) precursor in both academic and industrial research.[3][4] Its formal

name is (2,4-Pentanedionato)bis(η²-ethene)rhodium(I), and it belongs to a class of square

planar d⁸ metal complexes. The significance of this compound lies in its role as a convenient

and reactive source of the "Rh(acac)" moiety. The two ethylene ligands are weakly bound and
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can be easily substituted by a variety of other ligands, such as phosphines, dienes, or carbon

monoxide, making it a versatile starting material for the synthesis of a wide array of rhodium

catalysts.[2] This reactivity is also harnessed in materials science, where it functions as a

precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of

rhodium-containing thin films and nanomaterials.

Synthesis and Safe Handling
The primary synthetic route to Rh(acac)(C₂H₄)₂ involves the displacement of the carbonyl

ligands from its precursor, dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂, by bubbling

ethylene gas through a solution of the dicarbonyl complex. This ligand exchange is driven by

the formation of the more stable ethylene complex under these conditions.

Given its physical properties, stringent handling procedures are paramount. Rh(acac)(C₂H₄)₂ is

known to be air-sensitive and should be handled exclusively under an inert atmosphere (e.g.,

argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][4] For long-term

storage, it is recommended to keep the solid compound in a sealed container at low

temperatures (2-8°C) to mitigate thermal decomposition.[4]

Molecular and Electronic Structure
The complex adopts a square planar geometry around the central rhodium(I) atom, which is

typical for a d⁸ transition metal center. The acetylacetonate ligand is bidentate, coordinating to

the rhodium center through its two oxygen atoms. The two ethylene molecules are bound side-

on (η²-coordination), occupying the remaining two coordination sites. This arrangement results

in a molecule with C₂ᵥ symmetry.

The bonding of the ethylene ligands is described by the Dewar-Chatt-Duncanson model,

involving a σ-donation from the ethylene π-orbital to an empty d-orbital on the rhodium and a

π-back-donation from a filled rhodium d-orbital into the ethylene π*-antibonding orbital. This

back-donation weakens the C=C bond, a key feature that can be observed spectroscopically.
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Caption: Molecular structure of Rh(acac)(C₂H₄)₂.

Spectroscopic Characterization
Spectroscopic techniques are essential for verifying the identity and purity of Rh(acac)(C₂H₄)₂

and for studying its downstream reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear signature for the complex. It will show

distinct resonances for the methyl (CH₃) and methine (CH) protons of the acetylacetonate

ligand, as well as a characteristic signal for the protons of the coordinated ethylene ligands.

The chemical shift of the ethylene protons is significantly shifted upfield compared to free

ethylene due to the shielding effect of the metal center.
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¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing signals for the

methyl, methine, and carbonyl carbons of the acac ligand, and a key signal for the olefinic

carbons of the ethylene ligands.

¹⁰³Rh NMR: While less common due to the low receptivity of the ¹⁰³Rh nucleus, solid-state

NMR has been used to study this complex.[5] It exhibits a large chemical shift anisotropy

(span, Ω) in the range of 7000 to 8000 ppm, which is characteristic of Rh(I) complexes with

η²-coordinated alkene ligands.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for characterizing Rh(acac)(C₂H₄)₂. Key vibrational bands

include:

Acetylacetonate Vibrations: Strong bands typically appear in the 1500-1600 cm⁻¹ region,

corresponding to the C=O and C=C stretching modes of the delocalized acac ring.

Coordinated Ethylene Vibrations: The C=C stretching frequency of the coordinated ethylene

ligands is a critical diagnostic peak. In free ethylene, this vibration occurs at ~1623 cm⁻¹.

Upon coordination to the rhodium center, π-back-donation into the ethylene π* orbital

weakens the double bond, causing this peak to shift to a lower frequency, typically in the

range of 1500-1520 cm⁻¹.

Physicochemical Properties
The fundamental physical properties of Rh(acac)(C₂H₄)₂ are summarized in the table below.
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Property Value Reference(s)

Chemical Formula C₉H₁₅O₂Rh [3][6]

Molecular Weight ~258.12 g/mol [4][6]

Appearance
Yellow to orange crystalline

powder
[3][4]

Melting Point 141-142 °C [4]

Solubility
Soluble in benzene, toluene,

acetone

Stability Air-sensitive, store at 2-8 °C [3][4]

Thermal Analysis and Stability
Rh(acac)(C₂H₄)₂ exhibits limited thermal stability, as indicated by its recommended cold

storage conditions.[3][4] While specific thermal decomposition studies on this exact complex

are not widely published, analogies can be drawn from related compounds. For instance,

Rh(acac)₃ begins to decompose around 184 °C.[7] The dicarbonyl analogue, Rh(acac)(CO)₂,

decomposes under elevated temperatures and pressures of synthesis gas (CO/H₂) to form

polynuclear rhodium carbonyl clusters like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆].[8] It is plausible that

Rh(acac)(C₂H₄)₂ undergoes thermal decomposition through the initial loss of the volatile

ethylene ligands, potentially leading to the formation of rhodium metal or rhodium-containing

clusters, especially under reactive atmospheres.

Experimental Protocols
Protocol: Infrared Spectroscopy Analysis
This protocol describes the acquisition of an IR spectrum for Rh(acac)(C₂H₄)₂, a crucial step for

identity confirmation.

Causality: Due to the compound's air sensitivity, the entire sample preparation must be

conducted under an inert atmosphere to prevent oxidation and decomposition, which would

introduce spurious peaks (e.g., from Rh-oxides or degradation of the organic ligands) and

provide a non-representative spectrum.
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Methodology:

Inert Atmosphere Preparation: Transfer a standard IR card with a salt plate (e.g., KBr or

NaCl) and a vial containing Rh(acac)(C₂H₄)₂ into a nitrogen- or argon-filled glovebox.

Sample Preparation (Nujol Mull):

Place a small amount (~1-2 mg) of the yellow-orange solid onto the salt plate.

Add one small drop of Nujol (mineral oil) to the solid.

Carefully grind the solid into the oil with a spatula or agate pestle until a uniform,

translucent paste (mull) is formed.

Sample Loading: Spread a thin, even layer of the mull onto one salt plate. Place a second

salt plate on top and gently rotate to ensure a consistent film with no air bubbles.

Data Acquisition:

Quickly remove the assembled salt plates from the glovebox and place them in the

spectrometer's sample holder.

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis:

Identify and label the characteristic peaks for the acac ligand (1500-1600 cm⁻¹) and the

coordinated ethylene C=C stretch.

Subtract any Nujol peaks (ca. 2924, 2853, 1462, 1377 cm⁻¹).

Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of Rh(acac)(C₂H₄)₂.

Conclusion
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Acetylacetonatobis(ethylene)rhodium(I) is a fundamentally important precursor in rhodium

chemistry. Its physical properties—a moderately stable, soluble, crystalline solid with labile

ethylene ligands—make it an ideal entry point for the synthesis of homogeneous catalysts and

advanced materials. A thorough understanding of its square planar structure, spectroscopic

fingerprints (particularly in NMR and IR), and requisite handling under inert conditions is critical

for any researcher aiming to leverage its synthetic potential. The characterization data and

protocols outlined in this guide provide a robust framework for ensuring the quality and effective

application of this versatile organometallic complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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